molecular formula C10H9F6N B13606733 1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine

1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine

Cat. No.: B13606733
M. Wt: 257.18 g/mol
InChI Key: GOFBUJOXIFLMHB-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine is a fluorinated primary amine characterized by a propane backbone with a trifluoromethyl (CF₃) group at position 1, a primary amine (-NH₂) at position 2, and a 3-(trifluoromethyl)phenyl substituent at position 3. Its molecular formula is C₁₀H₉F₆N, with a molecular weight of 257.18 g/mol . The compound’s structure combines high electronegativity from fluorine atoms with the aromatic π-system of the phenyl ring, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H9F6N

Molecular Weight

257.18 g/mol

IUPAC Name

1,1,1-trifluoro-3-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C10H9F6N/c11-9(12,13)7-3-1-2-6(4-7)5-8(17)10(14,15)16/h1-4,8H,5,17H2

InChI Key

GOFBUJOXIFLMHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine typically involves the introduction of trifluoromethyl groups into the molecular structure. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines.

Scientific Research Applications

1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property can influence its binding to receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following tables and discussion highlight key differences between the target compound and its structural analogues in terms of molecular properties, substituent effects, and biological relevance.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Phenyl Substituent Position Amine Type Fluorine Count
1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine C₁₀H₉F₆N 257.18 3-(trifluoromethyl) Primary 6
1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-amine C₁₀H₉F₆N 257.18 4-(trifluoromethyl) Primary 6
N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine (Fenfluramine) C₁₂H₁₆F₃N 231.26 3-(trifluoromethyl) Secondary (ethyl) 3
1-(3-(trifluoromethyl)phenyl)propan-2-amine C₁₀H₁₂F₃N 203.21 3-(trifluoromethyl) Primary 3
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine C₉H₇F₆N 243.16 3-(trifluoromethyl) Primary 6

Key Observations :

  • Amine Substituents : Secondary amines like Fenfluramine (N-ethyl) exhibit higher lipophilicity (predicted LogP = 3.8) compared to primary amines (LogP = 2.5 for the target compound), influencing pharmacokinetics .
  • Chain Length : Ethane-backbone analogues (e.g., C₉H₇F₆N) reduce steric bulk, which may enhance receptor interaction in neurological targets .
Table 2: Solubility and Physicochemical Properties
Compound Name Solubility in Polar Solvents LogP (Predicted) pKa (Predicted) Reference
1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine Moderate 2.5 ~10.2
Fenfluramine HCl High (due to HCl salt) 3.8 ~9.5
1-(3-(trifluoromethyl)phenyl)propan-2-amine Low 2.0 ~10.5
1,1,1-Trifluoro-3-phenylpropan-2-amine Low 1.8 ~10.8

Key Observations :

  • Solubility : The target compound’s moderate solubility in polar solvents stems from its trifluoromethyl groups, which balance polarity and hydrophobicity . Fenfluramine’s HCl salt form enhances aqueous solubility, critical for oral bioavailability .
  • Acidity/Basicity : Primary amines (pKa ~10.2–10.8) are less basic than secondary amines (pKa ~9.5), affecting protonation states under physiological conditions .

Biological Activity

1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine is a fluorinated organic compound notable for its unique structural characteristics and potential biological activities. The presence of trifluoromethyl groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological systems.

The compound's molecular formula is C10H9F6NC_{10}H_9F_6N, with a molecular weight of 257.18 g/mol. Its structure includes multiple trifluoromethyl groups, which are known to significantly affect the biological activity of similar compounds.

PropertyValue
Molecular FormulaC10H9F6N
Molecular Weight257.18 g/mol
IUPAC Name1,1,1-trifluoro-3-[3-(trifluoromethyl)phenyl]propan-2-amine
CAS NumberNot specified

The mechanism of action for 1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups enhance the compound's ability to penetrate lipid membranes, allowing it to modulate receptor activity and enzyme functions. This property is crucial for its potential applications in pharmacology.

Biological Activity

Research has highlighted several areas where this compound exhibits biological activity:

Neuroprotective Effects

Studies suggest that compounds with trifluoromethyl substitutions may have neuroprotective properties. For instance, similar structures have demonstrated the ability to inhibit neuroinflammation and promote neuronal survival in vitro.

Antidepressant Activity

The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. The presence of trifluoromethyl groups has been linked to increased potency in serotonin reuptake inhibition, a common mechanism among antidepressants .

Antiviral Properties

There is emerging evidence that fluorinated compounds can exhibit antiviral activities. For example, compounds with similar structures have shown effectiveness against various viral targets by disrupting viral replication processes.

Case Studies and Research Findings

Recent studies have explored the biological implications of 1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine:

  • Neuroprotective Study : A study investigated the neuroprotective effects of trifluoromethylated compounds on neuronal cells exposed to oxidative stress. Results indicated significant cell viability improvements compared to controls .
  • Antidepressant Efficacy : In a comparative analysis of various trifluoromethylated amines, it was found that those with higher lipophilicity exhibited greater serotonin uptake inhibition. This suggests a promising avenue for developing new antidepressants based on this compound's structure .
  • Antiviral Activity : Research into the antiviral properties of trifluoromethylated compounds revealed that they could inhibit viral replication in specific models, indicating potential therapeutic applications against viral infections .

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